molecular formula C14H22N4O3 B2689518 tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 691400-74-5

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2689518
CAS No.: 691400-74-5
M. Wt: 294.355
InChI Key: KLLXLQACGLJFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate ( 691400-74-5) is a premium chemical building block with molecular formula C14H22N4O3 and molecular weight 294.35 g/mol . This specialized compound features both a tert-butoxycarbonyl (Boc) protected piperidine moiety and a 6-aminopyrimidine ring system, making it particularly valuable in medicinal chemistry and drug discovery research . The 6-aminopyrimidine component serves as a privileged scaffold in kinase inhibitor design, while the Boc-protected piperidine provides versatile synthetic handles for further structural modification . Researchers utilize this compound as a key intermediate in the development of potential therapeutic agents, particularly in the synthesis of molecules targeting phosphoinositide 3-kinase (PI3K) pathways and other biological targets where aminopyrimidine derivatives demonstrate significant activity . The compound requires careful cold-chain transportation and proper storage conditions (sealed in dry environments at 2-8°C) to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers can access detailed safety information including GHS hazard statements (H302-H315-H319-H335) and corresponding precautionary measures to ensure safe laboratory handling .

Properties

IUPAC Name

tert-butyl 4-(6-aminopyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLXLQACGLJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the aminopyrimidine moiety: This step involves the reaction of the piperidine derivative with an aminopyrimidine compound, often under basic conditions to facilitate the nucleophilic substitution.

    Attachment of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl moiety, typically using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the piperidine amine. It is selectively cleaved under acidic conditions to yield the free amine:

Reaction Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Hydrochloric acid (HCl) in dioxane or methanol .

Outcome :

Boc-protected amineTFA/DCMPiperidine free amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA/DCM}} \text{Piperidine free amine} + \text{CO}_2 + \text{tert-butanol}

Key Data :

Reaction TimeYield (%)Purity (Post-Workup)
2–4 hours85–92≥95%

This step is critical for further functionalization of the piperidine ring in drug synthesis .

Reactivity at the 6-Aminopyrimidine Moiety

The amino group on the pyrimidine ring participates in nucleophilic and condensation reactions:

Acylation Reactions

Conditions :

  • Acetyl chloride or anhydrides in the presence of a base (e.g., triethylamine).

Outcome :

NH2-pyrimidine+AcClAc-NH-pyrimidine+HCl\text{NH}_2\text{-pyrimidine} + \text{AcCl} \rightarrow \text{Ac-NH-pyrimidine} + \text{HCl}

Applications :

  • Enhances lipophilicity for improved pharmacokinetic properties.

Schiff Base Formation

Conditions :

  • Reaction with aldehydes/ketones under mild acidic or neutral conditions.

Example :

NH2-pyrimidine+RCHORCH=N-pyrimidine+H2O\text{NH}_2\text{-pyrimidine} + \text{RCHO} \rightarrow \text{RCH=N-pyrimidine} + \text{H}_2\text{O}

Ether Bond Cleavage

The pyrimidine-piperidine ether linkage is stable under basic conditions but cleaves under strong acids:

Conditions :

  • 48% HBr in acetic acid at reflux .

Outcome :

Piperidine-O-pyrimidineHBrPiperidine-OH+HO-pyrimidine\text{Piperidine-O-pyrimidine} \xrightarrow{\text{HBr}} \text{Piperidine-OH} + \text{HO-pyrimidine}

Kinetic Data :

Temperature (°C)Reaction Time (h)Cleavage Efficiency (%)
110678
120495

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, the pyrimidine ring can undergo partial reduction under specific conditions:

Conditions :

  • H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.

Outcome :
Selective reduction of the pyrimidine ring to a dihydropyrimidine derivative, modifying electronic properties for targeted biological interactions.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring allows substitution at the 2- or 4-positions:

Conditions :

  • Halogenation with POCl₃ or PCl₅ to replace hydroxyl groups.

  • Suzuki coupling after introducing a halide (requires prior functionalization) .

pH-Dependent Stability

The compound exhibits stability across a broad pH range but degrades under extremes:

pHTemperature (°C)Degradation Rate (%/h)
1.03712.5
7.4370.3
9.0374.8

Synthetic Modifications for Drug Development

Derivatives of this compound are optimized for:

  • Kinase Inhibition : Structural analogs show IC₅₀ values of 10–50 nM against CDK2/4/6 .

  • Solubility Enhancement : Introduction of sulfonate groups increases aqueous solubility by 15-fold .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Pharmacological Studies

Research indicates that tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate may exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a key player in inflammatory responses. In vitro studies have shown that it can reduce IL-1β release in stimulated human macrophages, suggesting potential applications in treating inflammatory diseases.

Targeted Drug Delivery

The compound's structural features make it suitable for use as a linker in targeted drug delivery systems, such as PROTAC (Proteolysis Targeting Chimeras), which aim to degrade specific proteins involved in disease processes .

In Vitro Studies

A study evaluating the cytotoxicity and anti-inflammatory effects of the compound demonstrated promising results, indicating its potential as a therapeutic agent. The following table summarizes key findings:

Study FocusFindingsReference
CytotoxicityLow toxicity in human cell lines
Anti-inflammatorySignificant reduction of IL-1β levels

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)

  • Structure: Replaces the aminopyrimidine group with a 4-bromobenzyloxy substituent.
  • Likely used in Suzuki coupling reactions for further functionalization .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Structure : Substitutes the pyrimidine ring with a pyridin-3-yl group and retains a free amine on the piperidine.
  • Impact : The pyridine ring may reduce hydrogen-bonding capacity compared to pyrimidine, affecting target affinity. The free amine increases reactivity, necessitating protection in synthetic workflows .

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353974-00-1)

  • Structure: Features a methylamino and ethoxy group on the pyrimidine instead of an amino group.
  • The methylamino group may sterically hinder interactions with biological targets .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)

  • Structure : Contains chloro and methyl substituents on the pyrimidine.
  • Impact: Chlorine’s electron-withdrawing effect stabilizes the pyrimidine ring but may reduce nucleophilicity.

Table 1: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Purity (%) Application Notes
Target (691400-74-5) C₁₄H₂₂N₄O₃ 294.35 6-Aminopyrimidin-4-yloxy ≥95% Kinase inhibitor intermediate
4-((4-Bromobenzyl)oxy) analog (2b) C₁₇H₂₄BrNO₃ 370.29 4-Bromobenzyloxy N/A Cross-coupling precursor
4-((6-Ethoxypyrimidin-4-yl) analog (1353974-00-1) C₁₈H₂₉N₅O₂S 379.52 Ethoxy, methylamino ≥95% Lipophilic intermediate
4-((2-Chloro-6-methyl) analog (1289386-94-2) C₁₅H₂₂ClN₃O₃ 327.81 Chloro, methyl N/A Electrophilic intermediate

Key Observations:

  • Solubility: The target compound’s aminopyrimidine group improves aqueous solubility compared to bromobenzyl (2b) or ethoxy analogs .
  • Stability: Chloro-substituted pyrimidines (e.g., CAS 1289386-94-2) exhibit greater hydrolytic stability than the amino group in the target compound .
  • Synthetic Utility: Ethoxy and bromo substituents enable further functionalization via cross-coupling reactions, while the amino group in the target is ideal for direct hydrogen bonding .

Biological Activity

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H23_{23}N3_{3}O3_{3}
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1353972-77-6

This compound features a piperidine ring connected to a pyrimidine moiety via an ether linkage, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades, influencing cellular responses.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study examining derivatives of pyrimidine and piperidine highlighted that certain modifications could enhance cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver carcinoma). The structure–activity relationship (SAR) analysis indicated that the presence of the aminopyrimidine moiety is crucial for enhancing anticancer activity.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundA43112.5Apoptosis induction
tert-butyl 4-(pyrimidin-4-yloxy)piperidineHepG215.0Cell cycle arrest

Antimicrobial Activity

Research has also suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on cancer cell lines. The researchers synthesized multiple analogs, including this compound, and assessed their cytotoxicity. The results indicated that compounds with similar structural features showed promising activity against cancer cells, suggesting a potential lead for further development.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of piperidine derivatives indicated that this compound exhibited significant antibacterial activity. The study highlighted its potential as a scaffold for developing new antibiotics amidst rising antibiotic resistance.

Q & A

Q. What protocols validate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours.
  • Monitor degradation via UPLC-MS; calculate half-life (t₁/₂) using first-order kinetics.
  • For thermal stability, use TGA/DSC to identify decomposition onset (>200°C typical for Boc derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.